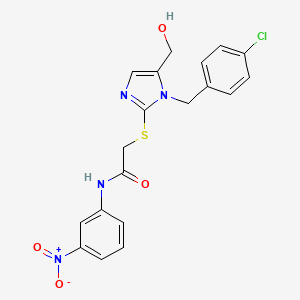![molecular formula C9H8N2O3S B2836629 Ethyl 4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylate CAS No. 1353498-44-8](/img/structure/B2836629.png)
Ethyl 4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylate is a chemical compound that belongs to the class of condensed pyrimidines . It is a key structural fragment of antiviral agents .
Synthesis Analysis
The synthesis of condensed pyrimidines like Ethyl 4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylate often involves the use of the Dimroth rearrangement . This rearrangement represents the isomerization of heterocycles which involves relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure .Molecular Structure Analysis
The molecular structure of Ethyl 4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylate is represented by the SMILES stringO=C1C2=C (N=CN1CC)SC (C (O)=O)=C2C . The InChI representation is 1S/C10H10N2O3S/c1-3-12-4-11-8-6 (9 (12)13)5 (2)7 (16-8)10 (14)15/h4H,3H2,1-2H3, (H,14,15) . Chemical Reactions Analysis
The Dimroth rearrangement, a key process in the synthesis of Ethyl 4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylate, can be subdivided into two types: relocation of heteroatoms within the rings of condensed systems (Type I) and migration of exo- and endocyclic heteroatoms in heterocyclic systems (Type II) .Physical And Chemical Properties Analysis
The empirical formula of Ethyl 4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylate isC10H10N2O3S . Its molecular weight is 238.26 . The compound is a solid .
Applications De Recherche Scientifique
Synthesis and Derivatives
- Ethyl 4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylate is integral in synthesizing various thieno[3,4-d]pyrimidines. For instance, reactions with 1,3-dicarbonyl compounds lead to the formation of ethyl 5-methyl-4-oxo-3,4-dihydrothieno[3,4-d]pyrimidine-7-carboxylates (Ryndina et al., 2002).
Antimicrobial Properties
- Derivatives of ethyl 4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylate exhibit moderate antimicrobial properties. Some compounds with specific substituents have shown high inhibitory activity against Candida albicans fungi (Vlasov et al., 2015).
Pharmacological Activity
- Pharmacologically, some derivatives of this compound have shown antiallergenic activity. Optimization of activity is influenced by specific substitutions at different positions of the molecule (Temple et al., 1979).
Cytotoxicity and Anticancer Potential
- There is interest in exploring the cytotoxicity of thieno[2,3-d]pyrimidine derivatives. Studies have indicated their potential as anticancer agents, with some derivatives showing growth inhibitory activity against leukemia cells (Al-Trawneh et al., 2021).
Synthesis of Fused Derivatives
- The compound is used in the synthesis of fused derivatives like pyrido[4′,3′:4,5]thieno[2,3-d]pyrimidines, which have been synthesized for various applications (Ahmed, 2003).
Crystal Structure Analysis
- Understanding its crystal structure, as seen in specific derivatives like ethyl 3-(4-chlorophenyl)-3,4-dihydro-6-methyl-4-oxo-2-(pyrrolidin-1-yl)furo[2,3-d]pyrimidine-5-carboxylate, contributes to drug design and development (Hu Yang, 2009).
Mécanisme D'action
While the specific mechanism of action for Ethyl 4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylate is not explicitly mentioned in the search results, it’s worth noting that thieno[2,3-d]pyrimidine derivatives have been reported to display a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer activities .
Orientations Futures
The future directions for Ethyl 4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylate could involve further exploration of its potential as an antiviral agent . Additionally, given its broad spectrum of biological activities, it may also be worthwhile to investigate its potential in other therapeutic applications .
Propriétés
IUPAC Name |
ethyl 4-oxo-3H-thieno[2,3-d]pyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3S/c1-2-14-9(13)5-3-15-8-6(5)7(12)10-4-11-8/h3-4H,2H2,1H3,(H,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDKAKAYZDFPCIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC2=C1C(=O)NC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Bromobenzo[de]isochromene-1,3-dione](/img/structure/B2836546.png)

![N-[(2,4-dichlorophenyl)methyl]-1-methylpiperidin-4-amine](/img/structure/B2836548.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide](/img/structure/B2836550.png)


![N-[1-(3,4-dimethoxyphenyl)ethyl]-6-methyl-4-(1-pyrrolidinyl)pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2836557.png)
![N-(4-chlorophenyl)-2-(2-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinylidene}acetyl)-1-hydrazinecarboxamide](/img/structure/B2836558.png)

![N-(3-acetylphenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2836562.png)

![1-[2-(4-Fluorophenyl)phenyl]ethanamine;hydrochloride](/img/structure/B2836564.png)
![N-(2,6-dimethylphenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2836565.png)
![N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2836569.png)